1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
1-(4-Chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct pharmacophores: a 4-chlorobenzenesulfonyl group and a triazolo[4,5-d]pyrimidine moiety linked to a 4-methylphenyl substituent. The triazolo[4,5-d]pyrimidine scaffold is notable for its structural resemblance to purine bases, enabling interactions with biological targets such as kinases, receptors, or enzymes . The sulfonyl group enhances solubility and modulates electronic properties, while the 4-methylphenyl group contributes to lipophilicity and target binding. This compound is hypothesized to exhibit activity in therapeutic areas such as antiplatelet, antimicrobial, or kinase inhibition, based on structural analogs .
Properties
IUPAC Name |
7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7O2S/c1-15-2-6-17(7-3-15)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)32(30,31)18-8-4-16(22)5-9-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENQSOUGFHCFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic synthesis:
Formation of the triazolopyrimidine core
Synthesize the triazolopyrimidine through a cyclization reaction involving a substituted hydrazine and a pyrimidine derivative under reflux conditions.
Typical solvents: ethanol or methanol.
Reaction time: 12–24 hours.
Attachment of the piperazine ring
Condense the triazolopyrimidine with piperazine under an inert atmosphere.
Use a suitable base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Incorporation of the sulfonyl group
Introduce the sulfonyl group by reacting the intermediate product with 4-chlorobenzenesulfonyl chloride.
Reaction performed in the presence of a base like triethylamine.
Solvent: dichloromethane or chloroform.
Temperature: room temperature to 40°C.
Industrial Production Methods
For industrial-scale production, the process may be optimized for better yields, cost-efficiency, and environmental safety:
Utilize continuous flow chemistry to streamline the multi-step synthesis.
Explore greener solvents and catalysis methods to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Can be oxidized using agents like hydrogen peroxide or potassium permanganate under acidic conditions.
Major products: Sulfone derivatives.
Reduction
Reduction can be achieved using hydrogen gas with a palladium or platinum catalyst.
Major products: Amine derivatives.
Substitution
Undergoes nucleophilic substitutions, particularly at the sulfonyl chloride group.
Common reagents: thiols, amines, or alcohols.
Major products: Sulfonamide, sulfonate, and sulfone derivatives.
Scientific Research Applications
Chemistry
Catalysis
Acts as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition
Investigated as a potential inhibitor for enzymes such as kinases and proteases.
Shows promise in modulating biological pathways involved in diseases.
Medicine
Pharmacological Research
Evaluated for its anti-cancer and anti-inflammatory properties.
Potential therapeutic use in treating various chronic conditions.
Industry
Material Science
Utilized in the development of advanced polymers and materials with unique mechanical properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can disrupt or enhance biological pathways, leading to potential therapeutic effects:
Molecular targets: : Protein kinases, cell surface receptors.
Pathways: : Signal transduction, apoptosis regulation.
Comparison with Similar Compounds
Table 1: Structural Features of Triazolo[4,5-d]Pyrimidine Derivatives
Key Observations :
- Core Modifications : VAS2870 replaces the sulfonyl group with a sulfide, reducing polarity and possibly altering membrane permeability .
- Heterocyclic Variations : The 7-oxo derivative in lacks the piperazine moiety, which may limit its interaction with receptors requiring secondary amine interactions .
Pharmacological Activity Comparison
Table 2: Reported Activities of Structural Analogs
Key Findings :
Biological Activity
The compound 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The structural composition of the compound includes a piperazine ring, a triazolopyrimidine moiety, and a sulfonyl group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Antibacterial Activity : Many derivatives of sulfonamides have shown significant antibacterial properties. For instance, compounds containing the sulfonamide group typically demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The inhibition of enzymes such as acetylcholinesterase (AChE) and urease is notable in similar compounds. For example, certain derivatives have shown strong inhibitory effects with IC50 values significantly lower than standard inhibitors .
Antibacterial Studies
In studies examining the antibacterial properties of related compounds:
- Activity Against Bacteria : Compounds were screened against multiple bacterial strains. The results indicated that certain derivatives displayed strong activity against Bacillus subtilis with IC50 values ranging from 0.63 µM to 6.28 µM .
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 2.17 |
| ... | ... | ... |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was evaluated:
- Acetylcholinesterase Inhibition : Some derivatives exhibited significant inhibition against AChE, which is crucial for treating neurological disorders.
- Urease Inhibition : The compound showed promising results in inhibiting urease, with effective concentrations reported .
Case Studies
Recent case studies have highlighted the biological efficacy of similar compounds:
- Study on Sulfonamide Derivatives : A study focused on synthesizing various sulfonamide derivatives demonstrated their effectiveness as antibacterial agents and enzyme inhibitors. Compounds were evaluated for their binding interactions with bovine serum albumin (BSA), indicating their pharmacological potential .
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of related sulfonamide compounds in treating conditions like diabetes and cancer due to their diverse biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
